4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential in treating various diseases. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Mechanism of Action
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate works by binding to the extracellular domain of ENaC, which prevents the channel from opening and allowing sodium ions to enter the cell. This leads to a decrease in sodium and water reabsorption in the kidneys, lungs, and other tissues. The inhibition of ENaC also leads to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various tissues. In the kidneys, it has been shown to reduce sodium and water reabsorption, which can lead to a decrease in blood pressure. In the lungs, it has been shown to reduce fluid accumulation and inflammation, which can improve lung function. In the skin, it has been shown to reduce inflammation and improve wound healing.
Advantages and Limitations for Lab Experiments
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has several advantages for lab experiments, including its small size and specificity for ENaC. However, it also has some limitations, including its potential toxicity and the need for optimization of the synthesis method to improve yield and purity.
Future Directions
There are several future directions for the study of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate. One potential direction is the development of more specific ENaC inhibitors that can target different subunits of the channel. Another direction is the study of this compound in animal models of various diseases, including cancer and autoimmune diseases. Additionally, the optimization of the synthesis method and the development of more efficient methods for large-scale production of this compound could lead to its use in clinical trials.
Synthesis Methods
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is then reacted with 4-(morpholin-4-yl)thiophenol to form the final product, this compound. The synthesis has been optimized in recent years to improve the yield and purity of the compound.
Scientific Research Applications
4-(4-morpholinylcarbonothioyl)phenyl 4-fluorobenzoate has been studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of the epithelial sodium channel (ENaC), which is involved in the regulation of fluid balance in the body. By inhibiting ENaC, this compound has the potential to reduce inflammation and fluid accumulation in various tissues.
Properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-5-1-14(2-6-15)18(21)23-16-7-3-13(4-8-16)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOADJKZCUALRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.